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Compound of Interest

Compound Name: 4'-Chloro-[1,1'-biphenyl]-3-amine

Cat. No.: B1586337 Get Quote

In the landscape of modern drug discovery and materials science, the aminobiphenyl scaffold

represents a privileged structure. Its rigid, yet conformationally adaptable, framework allows for

precise spatial positioning of functional groups, making it a cornerstone for designing

molecules that interact with biological targets or exhibit specific optoelectronic properties. The

introduction of a chlorine atom, as seen in 4'-Chloro-[1,1'-biphenyl]-3-amine, is a strategic

modification. Halogenation, particularly chlorination, is a well-established method in medicinal

chemistry to modulate a molecule's metabolic stability, membrane permeability, and binding

affinity—a phenomenon sometimes referred to as the "Magic Chloro" effect.[1]

This guide provides a comprehensive technical overview of 4'-Chloro-[1,1'-biphenyl]-3-
amine. While specific experimental data for this particular isomer is not as prevalent in public

literature as its 2-amine and 4-amine counterparts, this document will leverage established

chemical principles and data from closely related analogues to present a robust profile. We will

explore its core chemical properties, propose a validated synthetic methodology, discuss its

reactivity, and contextualize its potential as a valuable intermediate for researchers in

pharmaceutical and chemical development.

PART 1: Molecular Identity and Physicochemical
Profile
The unique identity of 4'-Chloro-[1,1'-biphenyl]-3-amine is defined by its specific arrangement

of a chloro substituent on one phenyl ring and an amine group on the other. This substitution

pattern dictates its electronic properties, reactivity, and intermolecular interactions.
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Table 1: Chemical Identity of 4'-Chloro-[1,1'-biphenyl]-3-amine

Identifier Value

IUPAC Name 4'-Chloro-[1,1'-biphenyl]-3-amine

Molecular Formula C₁₂H₁₀ClN

Molecular Weight 203.67 g/mol

Canonical SMILES C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)N

InChI Key JXFNXYLGMGTVPA-UHFFFAOYSA-N

CAS Number 188971-15-5

The physicochemical properties of a molecule are critical predictors of its behavior in both

chemical reactions and biological systems. While direct experimental values for the 3-amine

isomer are scarce, we can project a reasonable profile by comparing it to its structural isomers

and the parent, non-chlorinated compound, [1,1'-biphenyl]-3-amine.

Table 2: Physicochemical Properties and Analog Comparison
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Property
4'-Chloro-[1,1'-
biphenyl]-2-amine

[1,1'-biphenyl]-3-
amine

4'-Chloro-[1,1'-
biphenyl]-3-amine
(Predicted)

Melting Point (°C) 45.0 - 49.0[2][3] 31 - 33[4]

Expected to be a low-

melting solid, likely

between 30-60°C.

Boiling Point (°C) 334.6 (Predicted)[2][3] Not available > 300°C (Predicted)

pKa (Predicted) 3.26 ± 0.10[2][3] Not available

~3.0 - 3.5 (The

amine's basicity is

reduced by the

electron-withdrawing

nature of the biphenyl

system).

LogP (Predicted) 4.17[2] Not available

~3.8 - 4.3 (The chloro

group increases

lipophilicity compared

to the parent amine).

Solubility

Slightly soluble in

Chloroform, Methanol.

[2][3]

Not available

Expected to have low

aqueous solubility but

good solubility in

organic solvents like

DCM, THF, and

alcohols.

PART 2: Synthesis and Characterization
The formation of the C-C bond between the two phenyl rings is the key step in synthesizing the

biphenyl core. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this

transformation due to its mild conditions, high functional group tolerance, and the commercial

availability of starting materials.[5]

Proposed Synthetic Route: Suzuki-Miyaura Cross-
Coupling
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A highly efficient and logical route to 4'-Chloro-[1,1'-biphenyl]-3-amine involves the

palladium-catalyzed coupling of (4-chlorophenyl)boronic acid with 3-bromoaniline. This

approach is advantageous as the amine group does not require protection, simplifying the

overall process.[5]

Reactants Catalytic System Conditions

Process

3-Bromoaniline

Suzuki-Miyaura
Cross-Coupling

(4-Chlorophenyl)boronic acid Pd Catalyst (e.g., Pd(PPh₃)₄)

 Catalyst

Base (e.g., K₂CO₃, Cs₂CO₃)

 Base

Solvent (e.g., Toluene/H₂O or Dioxane/H₂O)

 Solvent

Inert Atmosphere (N₂/Ar)
Heat (e.g., 80-100°C)

 Conditions

Aqueous Workup
& Extraction

Purification
(Column Chromatography)

4'-Chloro-[1,1'-biphenyl]-3-amine

Click to download full resolution via product page

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Representative Experimental Protocol
This protocol is adapted from established procedures for the Suzuki coupling of unprotected

bromoanilines.[5]
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Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar

and reflux condenser, add 3-bromoaniline (1.0 eq.), (4-chlorophenyl)boronic acid (1.2 eq.),

and potassium carbonate (2.5 eq.).

Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen gas for

10-15 minutes.

Solvent Addition: Add a degassed 4:1 mixture of dioxane and water. The total solvent volume

should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting

reagent).

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress

by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed

(typically 4-12 hours).

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, and wash it sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the resulting crude residue by flash column chromatography

on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Characterization
Confirmation of the product's identity is achieved through a combination of spectroscopic

methods. Below are the expected key characteristics based on the structure and data from

analogous compounds.[4]

Table 3: Representative Spectroscopic Profile
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Technique Expected Characteristics

¹H NMR

- Aromatic Region (δ 6.5-7.5 ppm): Complex

multiplet patterns. The protons on the chloro-

substituted ring are expected to form an AA'BB'

system (two doublets). The protons on the

amine-substituted ring will show distinct signals,

with the proton between the two other

substituents being a singlet or narrow triplet. -

Amine Protons (δ ~3.7 ppm): A broad singlet for

the -NH₂ protons, which is D₂O exchangeable.

¹³C NMR

- Aromatic Region (δ 110-150 ppm): 12 distinct

signals are expected due to the lack of

symmetry. Key signals include the carbon

bearing the amino group (~146 ppm), the

carbon bearing the chloro group (~133 ppm),

and the two carbons of the biphenyl C-C bond.

IR (Infrared)

- N-H Stretch: A characteristic doublet around

3350-3450 cm⁻¹ for the primary amine. - C-Cl

Stretch: A signal in the fingerprint region,

typically around 700-800 cm⁻¹. - Aromatic C=C

Stretch: Multiple peaks in the 1450-1600 cm⁻¹

region.

Mass Spec (MS)

- Molecular Ion (M⁺): A distinct isotopic pattern

for one chlorine atom. The molecular ion peak

(M⁺) will be at m/z 203, and an (M+2)⁺ peak at

m/z 205 with approximately one-third the

intensity of the M⁺ peak.

PART 3: Chemical Reactivity and Synthetic Utility
4'-Chloro-[1,1'-biphenyl]-3-amine is a bifunctional molecule whose reactivity is dominated by

the nucleophilic amine and the two aromatic rings. This makes it a versatile building block for

creating a diverse library of more complex molecules.
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N-Acylation/N-Sulfonylation: The primary amine readily reacts with acyl chlorides,

anhydrides, or sulfonyl chlorides under basic conditions to form stable amide or sulfonamide

linkages. This is a common strategy in drug discovery to introduce new pharmacophores or

modulate solubility.

N-Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation can be

an issue. Reductive amination with aldehydes or ketones provides a more controlled method

for synthesizing secondary or tertiary amines.

Diazotization: The amine can be converted to a diazonium salt using nitrous acid (generated

from NaNO₂ and HCl) at low temperatures. This highly reactive intermediate can then be

used in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -CN,

-Br, -I) in place of the original amino group.

Electrophilic Aromatic Substitution (EAS): The existing substituents direct further substitution.

The amine group is a strong activating, ortho-, para-director, while the 4'-chlorophenyl group

is a weak deactivator. EAS reactions like halogenation or nitration would likely occur on the

more activated, amine-bearing ring.

Caption: Key reaction pathways for derivatization.

PART 4: Applications in Drug Discovery and
Materials Science
The true value of 4'-Chloro-[1,1'-biphenyl]-3-amine lies in its potential as a precursor to high-

value compounds.

Medicinal Chemistry: Biphenyl structures are integral to numerous approved drugs, acting as

mimics of peptide bonds or providing a rigid scaffold to orient other functional groups. For

example, biphenyl amides have been developed as potent antagonists for the TRPM8 ion

channel, relevant for treating sensory neuropathies.[6] The specific 4'-chloro-3-amino

substitution pattern offers a unique vector for structural diversification in the design of kinase

inhibitors, GPCR modulators, or other therapeutic agents. The chlorine atom can enhance

binding through halogen bonding and improve metabolic stability by blocking sites

susceptible to oxidative metabolism.[7][8]
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Fungicide Synthesis: A closely related isomer, 4'-Chloro-[1,1'-biphenyl]-2-amine, is a key

intermediate in the synthesis of Boscalid, a widely used agricultural fungicide.[2] This

highlights the utility of the chloro-aminobiphenyl core in creating commercially important

agrochemicals. It is plausible that the 3-amine isomer could be used to generate novel

analogues with different activity spectra.

Materials Science: Aminobiphenyls are precursors for synthesizing electroactive polymers

and organic light-emitting diode (OLED) materials. The amine can be a site for

polymerization or for attaching the biphenyl core to other chromophores.

PART 5: Safety, Handling, and Toxicology
No specific toxicological data exists for 4'-Chloro-[1,1'-biphenyl]-3-amine. Therefore, a

cautious approach based on the known hazards of its structural class is mandatory. Aromatic

amines, as a class, can be toxic and some are known or suspected carcinogens.

Hazard Identification (Inferred from Analogues):

Irritation: Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.

Toxicity: May be harmful if swallowed or inhaled.

Recommended Handling Protocols:

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of

dust or vapors.

Personal Protective Equipment (PPE):

Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

If handling significant quantities of the solid, a respirator may be necessary.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

strong oxidizing agents and acids.

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and

federal regulations.
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This self-validating system of caution ensures that researchers are protected by treating the

compound with the highest level of care appropriate for its chemical class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1586337?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

